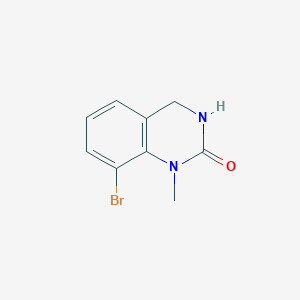
8-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one (8-Br-1-M-3,4-DHQ-2(1H)-one) is a heterocyclic compound belonging to the quinazolinone family of compounds. It is a colorless solid that is soluble in organic solvents and has a melting point of 108-110°C. 8-Br-1-M-3,4-DHQ-2(1H)-one is a versatile compound that has a wide range of applications in the field of organic synthesis and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis Efficiency
Research highlights the role of certain ionic liquids and catalytic systems in enhancing the synthesis of quinazolinone derivatives, including structures similar to 8-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one. For instance, a study demonstrated the efficiency of a catalytic system comprising 1-methylimidazolium hydrogen sulfate and chlorotrimethylsilane for the synthesis of quinazolinones, emphasizing the potential of such compounds in diverse synthetic pathways (H. Kefayati, F. Asghari, & Raheleh Khanjanian, 2012).
Key Intermediates in Medicinal Chemistry
This compound serves as a critical intermediate in the synthesis of more complex molecules. Its incorporation into drug discovery processes, particularly as a precursor for key intermediates, underscores its value in medicinal chemistry (K. Nishimura & T. Saitoh, 2016).
Advanced Material Synthesis
Studies also delve into the innovative synthesis of novel quinazolinone derivatives with potential applications in materials science, such as fluorescent brightening agents. This indicates the compound's versatility beyond pharmaceuticals, extending its utility to material sciences and engineering (D. W. Rangnekar & G. Shenoy, 1987).
Novel Catalytic Methodologies
Further research introduces innovative catalytic methodologies for the synthesis of quinazolinone derivatives. For example, palladium-functionalized catalysts have been employed for efficient intramolecular carbon–carbon bond formation, highlighting the compound's relevance in developing new synthetic strategies (S. Bahadorikhalili et al., 2018).
Chemical Research and Application
The compound's role extends into chemical research aimed at understanding and optimizing the synthesis of quinazolinones for therapeutic applications, demonstrating its significance as a research tool in the development of anticancer agents (He Zheng-you, 2010).
Eigenschaften
IUPAC Name |
8-bromo-1-methyl-3,4-dihydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-8-6(5-11-9(12)13)3-2-4-7(8)10/h2-4H,5H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVUYPDTAHIGBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNC1=O)C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2844943.png)
![N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide](/img/structure/B2844948.png)
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2844949.png)
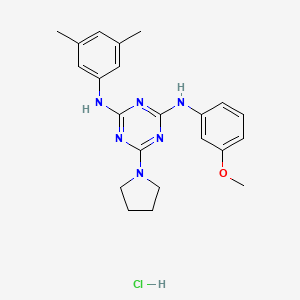
![N-(isochroman-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844952.png)
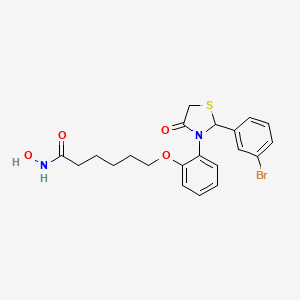
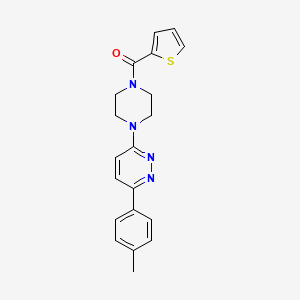

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2844957.png)
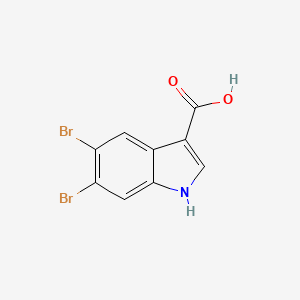
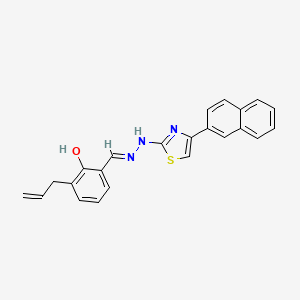
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2844961.png)
![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2844962.png)
![ethyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2844964.png)